Cas no 7418-32-8 (N-(2-nitrophenyl)formamide)

N-(2-nitrophenyl)formamide is an organic compound characterized by the presence of a nitro group and a formamide functional group attached to a phenyl ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyes. Its nitro group enhances reactivity, making it valuable for further functionalization, such as reduction to amines or participation in nucleophilic substitution reactions. The formamide moiety contributes to its solubility in polar organic solvents, facilitating its use in synthetic applications. N-(2-nitrophenyl)formamide is known for its stability under standard conditions, ensuring consistent performance in laboratory and industrial processes.
N-(2-nitrophenyl)formamide structure
N-(2-nitrophenyl)formamide structure
Product Name:N-(2-nitrophenyl)formamide
CAS No:7418-32-8
MF:C7H6N2O3
MW:166.13414144516
MDL:MFCD00088780
CID:577690
PubChem ID:258346
Update Time:2025-08-05

N-(2-nitrophenyl)formamide Chemical and Physical Properties

Names and Identifiers

    • Formamide,N-(2-nitrophenyl)-
    • N-(2-nitrophenyl)formamide
    • 2'-nitroformanilide
    • 2-nitroformanilide
    • 2-nitrophenyl formamide
    • AC1L5YRA
    • AC1Q6QSV
    • AR-1J8174
    • N-(2-nitrophenyl)methanamide
    • N-formyl-2-nitrobenzenamine
    • N-formyl-o-nitroaniline
    • NSC87164
    • o-nitroformanilide
    • 2-Nitrophenylformamide #
    • DTXSID00293091
    • NSC-87164
    • CS-0246375
    • EN300-323016
    • BZYJTNRRZYHLMH-UHFFFAOYSA-N
    • AKOS014313799
    • A838282
    • Z1255360640
    • Formamide, N-(2-nitrophenyl)-
    • 7418-32-8
    • SCHEMBL513738
    • MDL: MFCD00088780
    • Inchi: 1S/C7H6N2O3/c10-5-8-6-3-1-2-4-7(6)9(11)12/h1-5H,(H,8,10)
    • InChI Key: BZYJTNRRZYHLMH-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC=CC=1NC=O)=O

Computed Properties

  • Exact Mass: 166.03788
  • Monoisotopic Mass: 166.03784206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 74.9Ų

Experimental Properties

  • PSA: 72.24
  • LogP: 2.39520

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Additional information on N-(2-nitrophenyl)formamide

N-(2-Nitrophenyl)Formamide: A Comprehensive Overview

N-(2-nitrophenyl)formamide, also known by its CAS number 7418-32-8, is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which includes a nitro group and a formamide functional group. These features contribute to its diverse reactivity and potential uses in various scientific and industrial processes.

The molecular formula of N-(2-nitrophenyl)formamide is C8H7NO4, and its molecular weight is approximately 177.15 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be an important consideration in certain applications.

In the realm of organic synthesis, N-(2-nitrophenyl)formamide serves as a valuable intermediate for the preparation of more complex molecules. The nitro group can undergo reduction to form an amino group, which can then participate in a wide range of chemical reactions. For example, recent studies have explored the use of N-(2-nitrophenyl)formamide in the synthesis of novel heterocyclic compounds with potential biological activities. These compounds have shown promise in areas such as anticancer and antimicrobial research.

The formamide functional group in N-(2-nitrophenyl)formamide also plays a crucial role in its reactivity. Formamides are known for their ability to form hydrogen bonds, which can influence the compound's solubility and reactivity. This property makes N-(2-nitrophenyl)formamide an attractive candidate for use in supramolecular chemistry and the design of self-assembling systems.

In the pharmaceutical industry, N-(2-nitrophenyl)formamide has been investigated for its potential as a lead compound in drug discovery. Research has focused on its ability to modulate various biological pathways and interactions. For instance, studies have shown that derivatives of N-(2-nitrophenyl)formamide can exhibit potent inhibitory effects on specific enzymes involved in disease processes. These findings highlight the compound's potential as a starting point for the development of new therapeutic agents.

Beyond its applications in drug discovery, N-(2-nitrophenyl)formamide has also found use in analytical chemistry. Its unique spectral properties make it suitable for use as a reference standard or internal standard in various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These applications are crucial for ensuring the accuracy and reliability of analytical results in both research and quality control settings.

The environmental impact of N-(2-nitrophenyl)formamide is another area of ongoing research. While the compound itself is not classified as hazardous under current regulations, its degradation products and environmental fate are important considerations. Studies have shown that under certain conditions, N-(2-nitrophenyl)formamide can be biodegraded by microorganisms, which may help mitigate any potential environmental concerns.

In conclusion, N-(2-nitrophenyl)formamide (CAS 7418-32-8) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique molecular structure and reactivity make it a valuable tool for researchers and scientists working in these fields. As ongoing research continues to uncover new properties and applications, the importance of this compound is likely to grow even further.

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